4-{1-azabicyclo[2.2.2]octan-4-yl}aniline
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Overview
Description
4-{1-azabicyclo[222]octan-4-yl}aniline is a chemical compound with the molecular formula C13H18N2 It is known for its unique bicyclic structure, which includes a bicyclo[222]octane ring system fused to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline typically involves the reaction of 4-chloroaniline with 1-azabicyclo[2.2.2]octane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-azabicyclo[2.2.2]octan-4-yl}aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or alkylated aniline derivatives.
Scientific Research Applications
4-{1-azabicyclo[2.2.2]octan-4-yl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure of the compound allows it to fit into binding sites with high affinity, potentially modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-azabicyclo[2.2.2]octan-4-yl}phenol
- 4-{1-azabicyclo[2.2.2]octan-4-yl}benzoic acid
- 4-{1-azabicyclo[2.2.2]octan-4-yl}benzaldehyde
Uniqueness
4-{1-azabicyclo[2.2.2]octan-4-yl}aniline is unique due to its combination of the bicyclic structure and aniline moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
160132-43-4 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.3 |
Purity |
95 |
Origin of Product |
United States |
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